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molecular formula C7H10O2 B1197712 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl- CAS No. 21835-00-7

2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-

Cat. No. B1197712
M. Wt: 126.15 g/mol
InChI Key: GXUQPCUHTNAVRJ-UHFFFAOYSA-N
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Patent
US04892966

Procedure details

0.70 g (5 mmol) of crude 2-methoxy-3,4-dimethyl-2-cyclopenten-1-one is held at reflux temperature for 3 hours with 7 g (10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator to give 0.45 g (71.4%) of 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, content 90.6%. The data for this material are:
Name
2-methoxy-3,4-dimethyl-2-cyclopenten-1-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4](=[O:10])[CH2:5][CH:6]([CH3:9])[C:7]=1[CH3:8].Cl>>[OH:2][C:3]1[C:4](=[O:10])[CH2:5][CH:6]([CH3:9])[C:7]=1[CH3:8]

Inputs

Step One
Name
2-methoxy-3,4-dimethyl-2-cyclopenten-1-one
Quantity
0.7 g
Type
reactant
Smiles
COC=1C(CC(C1C)C)=O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
OC=1C(CC(C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 71.4%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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